molecular formula C17H13NO B12856511 1-[2-(3-Quinolinyl)phenyl]ethanone

1-[2-(3-Quinolinyl)phenyl]ethanone

Cat. No.: B12856511
M. Wt: 247.29 g/mol
InChI Key: QYTSEBAQDOZWLZ-UHFFFAOYSA-N
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Description

1-[2-(3-Quinolinyl)phenyl]ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. The compound this compound is characterized by the presence of a quinoline ring attached to a phenyl group through an ethanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Quinolinyl)phenyl]ethanone typically involves the condensation of 3-quinolinecarboxaldehyde with acetophenone in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Quinolinyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[2-(3-Quinolinyl)phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(3-Quinolinyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both quinoline and phenyl groups.

Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

1-(2-quinolin-3-ylphenyl)ethanone

InChI

InChI=1S/C17H13NO/c1-12(19)15-7-3-4-8-16(15)14-10-13-6-2-5-9-17(13)18-11-14/h2-11H,1H3

InChI Key

QYTSEBAQDOZWLZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC3=CC=CC=C3N=C2

Origin of Product

United States

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